molecular formula C19H17Br2N3O6S2 B12197265 4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide

4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide

Cat. No.: B12197265
M. Wt: 607.3 g/mol
InChI Key: CFIIZMQMJOAJCX-UHFFFAOYSA-N
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Description

4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including bromine atoms, methoxy groups, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide typically involves multiple steps, including the introduction of bromine atoms, methoxy groups, and sulfonamide groups. The process may involve:

    Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Sulfonamidation: Formation of sulfonamide groups by reacting the intermediate compounds with sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Methoxylation: Methanol, catalysts (e.g., sulfuric acid)

    Sulfonamidation: Sulfonyl chlorides, pyridine

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Uniqueness

4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide is unique due to its combination of bromine atoms, methoxy groups, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H17Br2N3O6S2

Molecular Weight

607.3 g/mol

IUPAC Name

4-bromo-N-[6-[(4-bromo-3-methoxyphenyl)sulfonylamino]pyridin-2-yl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C19H17Br2N3O6S2/c1-29-16-10-12(6-8-14(16)20)31(25,26)23-18-4-3-5-19(22-18)24-32(27,28)13-7-9-15(21)17(11-13)30-2/h3-11H,1-2H3,(H2,22,23,24)

InChI Key

CFIIZMQMJOAJCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Br)OC)Br

Origin of Product

United States

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